molecular formula C14H23BN2O4 B104235 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate CAS No. 552846-17-0

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No. B104235
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

An alternative procedure for the preparation is as follows: To a 3-necked flask equipped with stirrer, nitrogen inlet and internal thermometer was charged with 3-amino, 6-bromoisoquinoline (6.0 g, 20.0 mmol), 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos) (2.0 g 3.0 mmol), thoroughly freshly degassed DME (200 mL), water (40 mL), and Cs2CO3 (46.2 g, 142.0 mmol). The suspension was placed under nitrogen in a pre-heated oil bath at 86° C. Meanwhile, a solution of 1-BOC-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (10.8 g, 36.0 mmol) in degassed DME (30 mL) was prepared and stored under nitrogen. When the internal temperature of the suspension had reached 84° C., the Pd2(dba)3 (2.8 g, 3.0 mmol) was added, and quickly followed by dropwise addition of the pyrazole boronate solution (via syringe over 5 min). The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins. The flask was then placed in an ice bath to cool rapidly. Once at ambient temperature, the mixture was filtered to remove inorganic substance, washed with water (2×25 mL). Upon reduction of the solution volume via evaporation the solid product was filtered and collected. The light yellow product was washed with ethyl ether 3 time (20 ml) to give a pale yellow solid product. Yield: 6.1 g, 98.4%.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
46.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[C:4]2[C:9](=[CH:10]C=1)[CH:8]=NC=[CH:5]2.O.[C:13]([O-:16])([O-])=[O:14].[Cs+].[Cs+].[BH:19]([OH:21])[OH:20].[NH:22]1[CH:26]=[CH:25][CH:24]=[N:23]1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:13]([N:22]1[CH:26]=[C:25]([B:19]2[O:21][C:9]([CH3:8])([CH3:10])[C:4]([CH3:3])([CH3:5])[O:20]2)[CH:24]=[N:23]1)([O:16][C:4]([CH3:9])([CH3:5])[CH3:3])=[O:14] |f:2.3.4,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
46.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O.N1N=CC=C1
Step Four
Name
Quantity
2.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Stirring
Type
CUSTOM
Details
The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with stirrer, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The suspension was placed under nitrogen in a pre-heated oil bath at 86° C
CUSTOM
Type
CUSTOM
Details
had reached 84° C.
CUSTOM
Type
CUSTOM
Details
The flask was then placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool rapidly
FILTRATION
Type
FILTRATION
Details
Once at ambient temperature, the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic substance
WASH
Type
WASH
Details
washed with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
Upon reduction of the solution volume via evaporation the solid product
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
The light yellow product was washed with ethyl ether 3 time (20 ml)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid product

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36 mmol
AMOUNT: MASS 10.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.